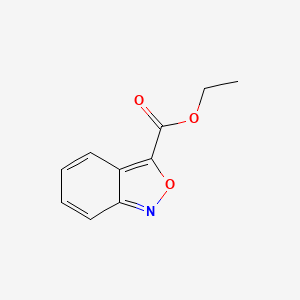![molecular formula C12H16O2 B12895536 Furan, tetrahydro-2-[(4-methylphenoxy)methyl]- CAS No. 828254-77-9](/img/structure/B12895536.png)
Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((p-Tolyloxy)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a p-tolyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((p-Tolyloxy)methyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with p-tolyl alcohol in the presence of a suitable catalyst. One common method involves the use of an acid catalyst to facilitate the etherification reaction. The reaction conditions often include moderate temperatures and controlled reaction times to ensure high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of 2-((p-Tolyloxy)methyl)tetrahydrofuran may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and process optimization techniques can further enhance the yield and reduce the production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-((p-Tolyloxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the p-tolyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-((p-Tolyloxy)methyl)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound can be employed in biochemical studies to investigate enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-((p-Tolyloxy)methyl)tetrahydrofuran exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different functional groups.
Tetrahydrofuran: A common solvent in organic chemistry with a simpler structure.
p-Tolyl Ether: Shares the p-tolyloxy group but lacks the tetrahydrofuran ring.
Uniqueness
2-((p-Tolyloxy)methyl)tetrahydrofuran is unique due to the combination of the tetrahydrofuran ring and the p-tolyloxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
828254-77-9 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-[(4-methylphenoxy)methyl]oxolane |
InChI |
InChI=1S/C12H16O2/c1-10-4-6-11(7-5-10)14-9-12-3-2-8-13-12/h4-7,12H,2-3,8-9H2,1H3 |
Clé InChI |
ZNNGIQCAWJOTKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



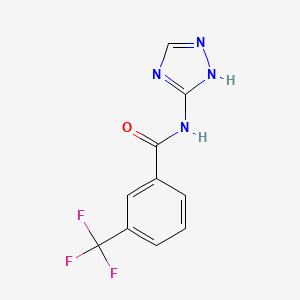
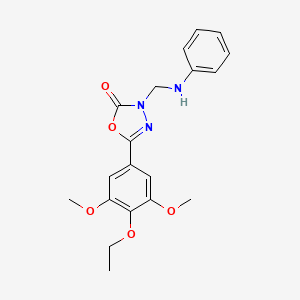
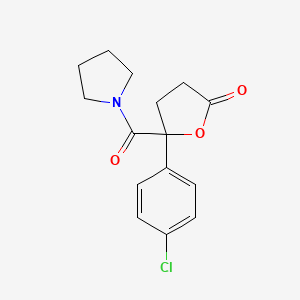
![2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine](/img/structure/B12895480.png)
![N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12895482.png)
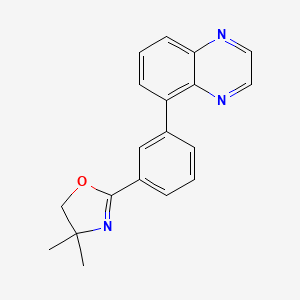
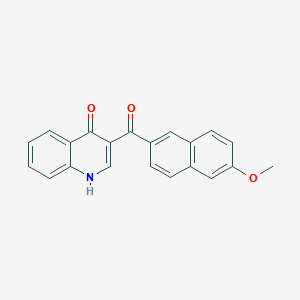
![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
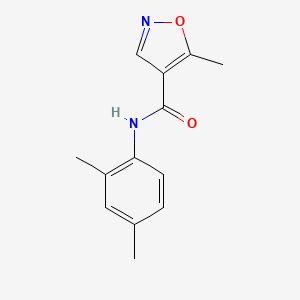
![1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12895508.png)


